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Compound of Interest

Compound Name: LY2857785

Cat. No.: B608723

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY2857785 is a potent and selective, ATP-competitive inhibitor of transcriptional cyclin-
dependent kinases (CDKs), primarily targeting CDK9, CDK8, and CDK7.[1] Its primary
mechanism involves the suppression of transcriptional elongation, leading to the
downregulation of short-lived oncoproteins and anti-apoptotic factors, which makes it a
valuable tool for cancer research.[2][3] By inhibiting the phosphorylation of RNA Polymerase Il
(RNAP II), LY2857785 effectively induces cell cycle arrest and apoptosis in various cancer cell
lines.[2][4] These notes provide detailed conditions and protocols for utilizing LY2857785 in a
cell culture setting.

Mechanism of Action

LY2857785 functions as a reversible ATP-competitive inhibitor with high affinity for CDK9 and
CDKB8.[1][4] In eukaryatic cells, the CDK9/Cyclin T1 complex forms the core of the Positive
Transcription Elongation Factor b (P-TEFb).[3][5] P-TEFb is crucial for releasing RNA
Polymerase Il (RNAP Il) from promoter-proximal pausing, a key rate-limiting step in gene
transcription.[6]

This release is accomplished through the phosphorylation of two main substrates by CDK9:

e The C-terminal domain (CTD) of the largest subunit of RNAP II, specifically at Serine 2
(Ser2) and Serine 5 (Serb) residues.[4][6]
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» Negative elongation factors, such as DSIF (DRB Sensitivity-Inducing Factor) and NELF
(Negative Elongation Factor).[3][6]

By inhibiting CDK9, LY2857785 prevents the phosphorylation of these targets. This leads to the
arrest of transcriptional elongation, causing a rapid depletion of messenger RNAs (MRNAS)
with short half-lives. Critically, this includes the transcripts for key oncogenes like c-MYC and
anti-apoptotic proteins such as MCL-1 and XIAP.[2] The subsequent decrease in these proteins
ultimately triggers cell cycle arrest and apoptosis in cancer cells.[2][4]
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Caption: Signaling pathway inhibited by LY2857785.
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Data Presentation: In Vitro Efficacy

The following table summarizes the reported inhibitory concentrations of LY2857785 across

various biochemical and cellular assays.

Cell Line / IC50 /| EC50 .
Target/Process Assay Type Citation
System Value

Biochemical
Activity
CDK9 Kinase Assay Purified Enzyme 11 nM [1][4]
CDK8 Kinase Assay Purified Enzyme 16 nM [11[4]
CDK7 Kinase Assay Purified Enzyme 246 nM [1][4]
Cellular Activity
CTD Phospho-

Cellular Assay U20S 42 nM [4]
Ser5
CTD Phospho-

Cellular Assay u20Ss 89 nM [4]
Ser2
Cell Cycle Arrest

Flow Cytometry U20Ss 135 nM (EC50) [4]
(G2/M)
Apoptosis ]

) Apoptosis Assay L363 500 nM [4]

Induction

Application Notes

4.1. Recommended Cell Lines LY2857785 has demonstrated efficacy in both hematological

and solid tumor cell lines.[4]

o Hematological Malignancies: MV-4-11 (Acute Myeloid Leukemia), RPMI8226 (Multiple
Myeloma), L363 (Multiple Myeloma).[4]

e Solid Tumors: U20S (Osteosarcoma), HCT116 (Colorectal Carcinoma), A375 (Melanoma),

U87MG (Glioblastoma).[4]
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4.2. Reconstitution and Storage

Solvent: For in vitro use, LY2857785 is typically dissolved in Dimethyl Sulfoxide (DMSO) to
create a high-concentration stock solution (e.g., 10 mM).

Sterilization: If preparing the stock in DMSQO, filtration for sterility is generally not required as
DMSO has sterilizing properties. If using an aqueous buffer for dilution, the solution should
be sterilized by passing it through a 0.22 um filter.[4]

Storage: It is recommended to aliquot the stock solution into single-use volumes to prevent
repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A
working solution may be kept at 4°C for up to one week.[4]

4.3. General Treatment Conditions

Concentration Range: Effective concentrations can range from low nanomolar (for target
engagement) to mid-nanomolar (for apoptosis) depending on the cell line and experimental
endpoint. A dose-response curve is recommended to determine the optimal concentration for
a specific cell type and assay.

Treatment Duration: The effects of LY2857785 are time-dependent. Inhibition of RNAP II
phosphorylation can be observed within a few hours. Apoptotic effects may require longer
incubation, with maximal potency observed at 8 hours in L363 cells.[4] For cell proliferation
assays, treatment durations of 24 to 72 hours are common.

Experimental Protocols
5.1. Protocol for Cell Seeding
o Cell Health: Use cells in the logarithmic growth phase with high viability (>95%).

e Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell
counter.

o Adherent Cells: For solid tumor lines like HCT116 or U20S, seed cells in flat-bottom multi-
well plates.[4] Some cell lines may require plates coated with an attachment factor like Poly-
D-Lysine.[4]
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o 96-well plate: Seed 5,000-10,000 cells per well in 100 pL of culture medium.

e Suspension Cells: For hematologic lines like MV-4-11, use non-coated, round-bottom or flat-
bottom multi-well plates.[4]

o 96-well plate: Seed 10,000-20,000 cells per well in 100 pL of culture medium.[7]

 Incubation: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO:2 to
allow cells to adhere (if applicable) and recover before treatment.[4]

5.2. Protocol for LY2857785 Treatment

Prepare Drug Dilutions: On the day of treatment, thaw a stock aliquot of LY2857785 and
prepare serial dilutions in fresh, pre-warmed culture medium to achieve the desired final
concentrations. Remember to prepare a vehicle control using the same final concentration of
DMSO as in the highest drug treatment condition (typically <0.1%).

Administer Treatment: Carefully add the diluted compound or vehicle control to the
appropriate wells. For a 96-well plate containing 100 pL of cells, you might add 10-20 pL of a
concentrated drug solution.

Incubate: Return the plates to the incubator and incubate for the desired treatment duration
(e.q., 8, 24, 48, or 72 hours).

5.3. Protocol for Cell Viability (MTT Assay) This protocol assesses cell viability by measuring
the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple
formazan crystals.[8]

Timing: At the end of the LY2857785 treatment period, proceed with the assay.

Add MTT Reagent: Add 10 pL of sterile MTT solution (5 mg/mL in PBS) to each well of the
96-well plate, resulting in a final concentration of 0.5 mg/mL.[7]

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
Protect the plate from light during this step.

Solubilize Crystals: Add 100 pL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCI,
or DMSO) to each well.[7][8]
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« Mix: Pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure
all formazan crystals are fully dissolved.

e Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A
reference wavelength of 630 nm can be used to reduce background noise.[7][8]

+ Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells. Plot the results to determine the IC50 value for LY2857785.
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Caption: General experimental workflow for LY2857785 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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